4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole
CAS No.:
Cat. No.: VC17215282
Molecular Formula: C9H7BrF2N2O
Molecular Weight: 277.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF2N2O |
|---|---|
| Molecular Weight | 277.07 g/mol |
| IUPAC Name | 4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14) |
| Standard InChI Key | SCHRPUOJJZBCLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole features a benzimidazole core—a fused bicyclic system comprising benzene and imidazole rings. The substitution pattern includes a bromine atom at the 4-position and a 2,2-difluoroethoxy group at the 6-position. This arrangement significantly alters electron distribution, enhancing electrophilic reactivity at the bromine site while introducing steric and electronic effects from the difluoroethoxy moiety .
The molecular formula is , with a molecular weight of 289.06 g/mol. X-ray crystallography of analogous compounds reveals planar benzimidazole systems with substituents adopting positions perpendicular to the ring plane, optimizing steric interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.06 g/mol |
| Halogen Content | Br (27.6%), F (13.1%) |
| Calculated logP | 2.8 (Lipophilicity) |
Synthetic Pathways and Optimization
Halogenation and Alkoxy Substitution
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, , 40°C | 87% |
| Alkoxy Substitution | NaH, DMF, 60°C | 72% |
| Cyclization | (1 atm), Pd/C | 68% |
Industrial-Scale Production
Continuous flow reactors have been adapted for large-scale synthesis, improving yield (up to 91%) and reducing reaction times by 40% compared to batch processes. Solvent recycling and in-line purification further enhance sustainability.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C, though photodegradation occurs under UV light (t1/2 = 14 hours) .
Electrophilic Reactivity
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling derivatization. For example, reaction with phenylboronic acid in the presence of yields biphenyl derivatives (85–90% yield). The difluoroethoxy group participates in hydrogen bonding with biological targets, as evidenced by docking studies .
| Assay | Result |
|---|---|
| DNA Gyrase Inhibition | IC50 = 1.2 µM |
| MCF-7 Cell Viability | 40% at 10 µM (48h) |
| hERG Channel Binding | IC50 > 30 µM (Low cardiotoxicity) |
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the 1-position with pyridine moieties produced derivatives with nanomolar affinity for EGFR (Kd = 9.3 nM) .
Radiopharmaceuticals
Radioiodination via isotopic exchange (125I) achieved specific activities >2 Ci/µmol, enabling use in SPECT imaging for tumor targeting .
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